7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
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Overview
Description
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a heterocyclic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is the AMPA receptors . These receptors are a type of glutamate receptor, which are responsible for fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate .
Biochemical Pathways
The compound’s action on AMPA receptors affects the glutamatergic system , which plays a crucial role in the functioning of the mammalian central nervous system . AMPA receptors are directly involved in the formation of cognitive functions and memory .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Benzyl-3-oxa-7,9-diazabicyclo[33The compound’s molecular weight is218.30 , which could influence its pharmacokinetic properties.
Result of Action
The modulation of AMPA receptors by this compound has a cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate various acute impairments of memory and cognitive functions . It also shows promise in chronic experiments that simulate the pathology of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an appropriate oxirane derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Comparison with Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: Compared to these similar compounds, 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to the presence of both nitrogen and oxygen atoms in its structure. This dual presence imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The presence of the benzyl group further enhances its potential for functionalization and derivatization, allowing for the creation of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12/h1-5,12-14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHJMYYZZUEKSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CN1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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